molecular formula C19H16FNO4S2 B2653796 (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 638139-51-2

(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2653796
CAS No.: 638139-51-2
M. Wt: 405.46
InChI Key: WMSQUAMSJWNGSR-YBEGLDIGSA-N
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Description

(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16FNO4S2 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Therapeutic Potential

The compound (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is part of a broader class of thiazolidin-4-ones, which have garnered interest in the scientific community due to their wide range of biological activities and potential therapeutic applications. Thiazolidin-4-ones are recognized for their anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. These activities are attributed to the thiazolidin-4-one core, a versatile pharmacophore in medicinal chemistry. The influence of substituents, such as the 2-fluorophenyl and 3,4,5-trimethoxybenzylidene groups, on biological activity is a critical aspect of drug design, enabling the optimization of thiazolidin-4-one derivatives as drug agents (Mech, Kurowska, & Trotsko, 2021).

Antioxidant Activity Determination

In the context of exploring antioxidant properties, analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays are vital. These assays, based on chemical reactions and spectrophotometry, are employed to assess the antioxidant capacity of compounds, including thiazolidin-4-ones. Understanding the antioxidant activity is crucial for developing new drugs with potential to mitigate oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Anticancer Applications

Thiazolidin-4-ones, including derivatives such as this compound, are investigated for their anticancer properties. The development of drugs targeting specific cancer pathways, such as thymidylate synthase inhibitors for colorectal cancer, highlights the potential of thiazolidin-4-ones in oncology. These compounds are explored for their ability to enhance the efficacy of existing treatments and provide alternatives for patients experiencing toxicity from current therapies (Avallone et al., 2014).

Antimicrobial and Antituberculosis Activity

The search for new antimicrobial agents has led to the investigation of thiazolidin-4-ones for their effectiveness against multidrug-resistant and extensively drug-resistant tuberculosis. The combination of novel thiazolidin-4-one derivatives with existing antituberculosis drugs offers a promising approach to overcome resistance and improve treatment outcomes (Caminero et al., 2010).

Properties

IUPAC Name

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-7-5-4-6-12(13)20/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQUAMSJWNGSR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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